4-Chloro-1-methyl-2-phenylbenzene
Overview
Description
4-Chloro-1-methyl-2-phenylbenzene is an organic compound with the molecular formula C₁₃H₁₁Cl. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a chlorine atom and a methyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-1-methyl-2-phenylbenzene can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-2-phenylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the chlorine atom with other electrophiles, such as nitro groups or alkyl groups, under acidic conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Concentrated sulfuric acid or nitric acid as reagents, with the reaction carried out at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted biphenyl derivatives.
Oxidation: 4-Chloro-2-phenylbenzoic acid.
Reduction: 1-Methyl-2-phenylbenzene.
Scientific Research Applications
4-Chloro-1-methyl-2-phenylbenzene is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions involving aromatic compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-2-phenylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atom and methyl group on the biphenyl ring influence the reactivity and selectivity of the compound in these reactions. The compound can form intermediates such as arenium ions, which then undergo further transformations to yield substituted products .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methylbiphenyl: Similar structure but lacks the phenyl substitution.
4-Chloro-2-methylbiphenyl: Similar structure with a different position of the methyl group.
4-Chloro-1-phenylbenzene: Lacks the methyl group.
Uniqueness
4-Chloro-1-methyl-2-phenylbenzene is unique due to the specific positioning of the chlorine and methyl groups on the biphenyl ring, which affects its chemical reactivity and applications in various fields .
Properties
IUPAC Name |
4-chloro-1-methyl-2-phenylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPZIHBHSJMJDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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